(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-N-(3-(3-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic compound featuring a benzamide moiety fused to a sulfone-containing tetrahydrothieno[3,4-d]thiazole core. Key structural elements include:
- 3-Methoxyphenyl substituent: Influences lipophilicity and electronic properties via electron-donating methoxy groups .
- (Z)-Configuration: Dictates spatial arrangement around the thiazolidinone double bond, affecting molecular interactions .
This compound belongs to a class of bioactive heterocycles, where structural modifications often correlate with pharmacological activity .
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-15-9-5-8-14(10-15)21-16-11-27(23,24)12-17(16)26-19(21)20-18(22)13-6-3-2-4-7-13/h2-10,16-17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVUGLZLAAJSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the benzamide moiety: This can be accomplished through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and reactivity may allow it to modulate specific biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as electronics or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound shares a sulfone-containing thienothiazole core with , differing in substituents (3-methoxy vs. 3,4-dimethoxyphenyl) and amide type (benzamide vs. acetamide).
- Thiadiazole-based analogs (e.g., 4g, 8a) lack sulfone groups but incorporate acryloyl or acetylpyridinyl moieties, altering electronic properties .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a novel compound with potential therapeutic applications. Its structure combines features of thiazole and benzamide, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole ring is known to participate in various biochemical interactions due to its electron-withdrawing properties.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that benzamide derivatives showed effective inhibition against dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. The IC50 values for these derivatives ranged from 4.72 to 20.17 µM, significantly lower than the standard drug methotrexate (IC50 = 55.26 µM) .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Methotrexate | 55.26 | Standard |
| Compound I | 4.72 | Active |
| Compound II | 20.17 | Active |
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. A review highlighted that various thiazole-containing compounds exhibited activity against multiple strains of bacteria and fungi, suggesting that this compound may similarly exhibit such effects .
Case Studies
- In Vitro Studies : In vitro assays have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.
- Animal Models : Animal studies assessing the anti-inflammatory effects of similar compounds have demonstrated reductions in inflammatory markers and improved outcomes in models of arthritis and colitis.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with DHFR and other enzymes involved in metabolic pathways relevant to cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
